Product packaging for Diethyl dioxobutanedioate(Cat. No.:CAS No. 59743-08-7)

Diethyl dioxobutanedioate

Cat. No.: B1615912
CAS No.: 59743-08-7
M. Wt: 202.16 g/mol
InChI Key: HYFOWJVQCLIAIO-UHFFFAOYSA-N
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Description

Nomenclature and Definitional Framework of Diethyl Dioxobutanedioate

This compound is an organic chemical compound with the molecular formula C₈H₁₀O₆. chemnet.commolbase.comlookchem.com According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is diethyl 2,3-dioxobutanedioate. nih.govstenutz.eu It is also known by several synonyms, including Diethyldioxosuccinate, Diethyl dioxosuccinate, and 2,3-Dioxobutanedioic acid diethyl ester. lookchem.comnih.gov The compound is registered under the CAS Number 59743-08-7. chemnet.commolbase.comnih.gov

Structurally, it is the diethyl ester of dioxobutanedioic acid. The molecule consists of a four-carbon butanedioate backbone with ketone (oxo) groups at the C2 and C3 positions and two ethyl ester groups. This arrangement of functional groups is central to its chemical reactivity.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 59743-08-7 chemnet.commolbase.comnih.gov
Molecular Formula C₈H₁₀O₆ chemnet.commolbase.comlookchem.comnih.gov
Molecular Weight 202.16 g/mol chemnet.comlookchem.comnih.gov
IUPAC Name diethyl 2,3-dioxobutanedioate nih.govstenutz.eu
Density 1.249 g/cm³ chemnet.comlookchem.com
Boiling Point 274.3°C at 760 mmHg chemnet.comlookchem.com
Flash Point 117.4°C chemnet.comlookchem.com
Refractive Index 1.44 chemnet.comlookchem.com

| SMILES | CCOC(=O)C(=O)C(=O)C(=O)OCC | nih.gov |

Historical Evolution of Research on α-Diketones and Diesters in Synthetic Chemistry

The functional groups present in this compound—α-diketones and diesters—have a rich history in synthetic chemistry. Research into diesters has been fundamental to the development of organic synthesis. For instance, the intramolecular reaction of diesters to form β-keto esters, known as the Dieckmann condensation, has been a highly effective method for creating five- and six-membered rings since its discovery by Walter Dieckmann. wikipedia.org The intermolecular equivalent, the Claisen condensation, is also a cornerstone reaction for forming carbon-carbon bonds. wikipedia.org Diesters like diethyl malonate are pivotal in the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. masterorganicchemistry.compressbooks.pub These reactions highlight the importance of diesters as versatile intermediates in constructing complex molecular frameworks. fiveable.me

Similarly, α-diketones (or 1,2-diketones) are crucial precursors in the synthesis of a wide array of organic compounds, particularly heterocyclic compounds like imidazoles. researchgate.net The development of methods for synthesizing α-diketones has been an active area of research. researchgate.net Historically, this involved the oxidation of various starting materials, including 1,2-diols, alkynes, and benzyl (B1604629) ketones. scribd.comacs.orgorganic-chemistry.org Numerous oxidizing agents have been employed for these transformations, from potassium permanganate (B83412) (KMnO₄) to more modern, catalytic systems. acs.orgorganic-chemistry.org The continuous development of milder and more efficient synthetic routes, such as the aerobic oxidation of deoxybenzoins or the ozonolysis of alkynes, underscores the sustained importance of α-diketones in organic synthesis. organic-chemistry.org The combination of these two historically significant functional groups in one molecule, as seen in this compound, provides a powerful and reactive tool for modern chemists.

Current Academic Significance in Advanced Organic Synthesis and Material Science

In contemporary research, this compound is recognized as a valuable and versatile reagent. lookchem.com Its primary significance lies in its role as a building block in organic synthesis for creating a variety of other compounds. lookchem.com It is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes, serving as a key intermediate in the development of new and complex molecules in these industries. lookchem.com

The reactivity of the α-dicarbonyl moiety allows it to participate in condensation reactions, such as the Weiss–Cook reaction, to construct polycyclic systems. For example, the condensation of its dimethyl analog, dimethyl 2,3-dioxobutanedioate, with dimethyl 3-oxoglutarate is used to create bicyclic compounds that are precursors for designing new molecular receptors. researchgate.netcdnsciencepub.com The presence of multiple electrophilic centers makes this compound an excellent substrate for multicomponent reactions, enabling the efficient synthesis of nitrogen-containing heterocycles.

While direct applications in material science are less documented, its derivatives and related succinate (B1194679) compounds are explored for their potential. For instance, analogous succinate derivatives can be used to create metal-organic frameworks (MOFs), suggesting that the structural features of compounds like this compound could be adapted for designing new materials with specific coordination properties. Furthermore, 1,2-diketone derivatives, in general, are used as photoinitiators in material sciences, indicating a potential avenue of application for this compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O6 B1615912 Diethyl dioxobutanedioate CAS No. 59743-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59743-08-7

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

diethyl 2,3-dioxobutanedioate

InChI

InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3

InChI Key

HYFOWJVQCLIAIO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=O)C(=O)C(=O)OCC

Other CAS No.

59743-08-7

Origin of Product

United States

Synthetic Methodologies for Diethyl Dioxobutanedioate

Oxidative Pathways for Diethyl Dioxobutanedioate Synthesis

The conversion of a 1,2-diol functional group, such as that present in diethyl tartrate, into a 1,2-diketone is a key oxidative transformation. researchgate.net Various reagents and pathways have been explored to achieve this conversion efficiently.

Direct Oxidation of L-Tartaric Acid Diethyl Ester

The most direct route to this compound involves the oxidation of the two secondary alcohol groups of L-tartaric acid diethyl ester (diethyl L-tartrate). scribd.comsigmaaldrich.com This transformation requires an oxidizing agent capable of converting adjacent hydroxyl groups into a diketone structure.

Utilization of N-Bromosuccinimide (NBS) Reagents

N-Bromosuccinimide (NBS) is a well-established reagent for the oxidation of alcohols. scribd.comustc.edu.cn It has been successfully employed in the synthesis of 1,2-diketones from the corresponding 1,2-diols. scribd.comresearchgate.net One documented method describes the preparation of this compound in acetic acid using NBS as the oxidant. scribd.com The reaction converts diethyl tartrate into the target diketone, which is obtained as a yellow liquid. scribd.com In a broader context, the oxidation of fatty 1,2-diols to fatty 1,2-diketones has been achieved using NBS in a solution of pyridine (B92270) and carbon tetrachloride. researchgate.net NBS is also utilized as a terminal oxidant in the kinetic resolution of racemic 1,2-diols and other secondary alcohols, highlighting its efficacy in alcohol oxidation. caltech.eduresearchgate.net

Application of Halogenated Hydantoin (B18101) Derivatives

Halogenated hydantoin derivatives serve as effective oxidizing agents and are used as alternatives to NBS in various chemical transformations. wikipedia.org The N-halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), bromochlorodimethylhydantoin (BCDMH), and dibromodimethylhydantoin (DBDMH), are common examples. wikipedia.orgustr.gov These compounds act as chlorinating or brominating agents and are frequently used in disinfectant and sanitizer products due to their oxidative capacity. wikipedia.org Their ability to oxidize substrates makes them suitable candidates for the conversion of 1,2-diols like diethyl tartrate to the corresponding 1,2-diketones, representing an alternative oxidative pathway.

Alternative Oxidative Approaches for 1,2-Diketone Formation

Beyond the direct oxidation of diethyl tartrate with NBS or hydantoins, several other oxidative strategies exist for the formation of 1,2-diketones. These methods often start from different precursors but result in the same key functional group.

Oxidation of Alkynes: A Wacker-type oxidation, catalyzed by palladium and copper bromides (PdBr₂/CuBr₂), can efficiently convert various internal alkynes into 1,2-diketones using molecular oxygen as the oxidant. organic-chemistry.org

Oxidation of Alkenes: A ruthenium-catalyzed oxidation using tert-butyl hydroperoxide (TBHP) provides an efficient route to α-diketones from alkenes under mild conditions. organic-chemistry.org

Oxidation of Silyl (B83357) Enol Ethers: α-Diketones can be readily prepared through the nitroxyl-radical-catalyzed oxidation of silyl enol ethers, with magnesium monoperoxyphthalate (MMPP) serving as the co-oxidant. organic-chemistry.org

Swern Oxidation: The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a very effective method for converting a wide range of primary and secondary alcohols into aldehydes and ketones under mild conditions. pduamtulungia.co.in This method could be applied to a suitable precursor for this compound.

Non-oxidative Methods: To avoid the often harsh conditions and limited functional group tolerance of oxidative transformations, non-oxidative methods have been developed. nih.gov One such sequence involves reliable transformations like the Horner–Wadsworth–Emmons reaction and the addition of Grignard reagents to Weinreb amides to construct nonsymmetric 1,2-diketones. nih.gov

Table 1: Comparison of Oxidative Methods for 1,2-Diketone Synthesis

Precursor Type Method Oxidant/Catalyst Key Features
1,2-Diol Direct Oxidation N-Bromosuccinimide (NBS) Effective for converting 1,2-diols to 1,2-diketones. scribd.comresearchgate.net
1,2-Diol Direct Oxidation Halogenated Hydantoins Alternative to NBS, known for oxidative properties. wikipedia.org
Alkyne Wacker-type Oxidation O₂, PdBr₂/CuBr₂ Efficient access to 1,2-diketones from various alkynes. organic-chemistry.org
Alkene Ruthenium-catalyzed Oxidation tert-Butyl hydroperoxide (TBHP) High functional group tolerance and mild conditions. organic-chemistry.org
Silyl Enol Ether Nitroxyl-radical-catalyzed Oxidation Magnesium monoperoxyphthalate (MMPP) Readily prepares α-diketones from silyl enol ethers. organic-chemistry.org

Condensation Reactions in the Preparation of this compound Analogues

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. While not typically used for the direct synthesis of this compound itself, they are instrumental in preparing its structural analogues.

The Claisen condensation, for instance, is a classic reaction where an ester is deprotonated at its alpha-carbon to form an enolate, which then attacks another ester molecule. youtube.com This reaction results in the formation of a β-dicarbonyl compound. youtube.com

A prominent intramolecular version of this reaction is the Dieckmann condensation, which is used to form cyclic β-keto esters from diesters. youtube.com For example, the Dieckmann condensation of diethyl adipate (B1204190) and diethyl pimelate (B1236862) proceeds efficiently to yield the corresponding cyclic products. psu.edursc.org Interestingly, this reaction can be performed effectively in the absence of a solvent by mixing the diester with powdered potassium tert-butoxide. psu.edu

Furthermore, analogues such as Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate can be prepared via condensation reactions starting from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.net

Table 2: Examples of Condensation Reactions for Preparing Analogues

Reaction Name Starting Material(s) Product Type Reference
Dieckmann Condensation Diethyl adipate or Diethyl pimelate Cyclic β-keto ester psu.edursc.org
Knoevenagel-type Condensation Acetone-1,3-dicarboxylates, DMFDMA Linear β-keto ester analogue researchgate.net
Claisen Condensation Two molecules of an ester β-dicarbonyl compound youtube.com

Optimization Strategies and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of chemical compounds is crucial for improving efficiency and yield, making processes more economical and sustainable. For the synthesis of this compound and related compounds, key factors that influence the reaction outcome include temperature, catalyst selection and loading, and reaction time.

A systematic approach to optimization often involves methodologies like the Box-Behnken design (BBD), which is a type of response surface methodology (RSM). ui.ac.id This statistical method allows for the evaluation of the effects of multiple process variables simultaneously. For example, in the synthesis of diethyl carbonate, a BBD was used to optimize parameters such as initial CO₂ pressure, reaction temperature, and reaction time to find the conditions that produced the highest yield. ui.ac.id The model predicted optimal conditions of approximately 40 bar pressure, 190°C, and a 3-hour reaction time, which were then verified experimentally. ui.ac.id Such systematic optimization strategies can be applied to the oxidative synthesis of this compound to enhance its yield by fine-tuning the reaction conditions.

Table 3: Common Parameters for Synthesis Optimization

Parameter Description Potential Impact on Yield
Temperature The thermal energy supplied to the reaction. Affects reaction rate and selectivity; can lead to side reactions if too high.
Catalyst Substance that increases the rate of reaction. Choice of catalyst and its concentration can dramatically alter yield and purity.
Reaction Time The duration of the reaction. Insufficient time leads to incomplete conversion; excessive time can cause product degradation.
Pressure The force exerted by gaseous reactants. Primarily relevant for reactions involving gases, influencing concentration and reaction rate. ui.ac.id
Reagent Stoichiometry The molar ratio of reactants. Precise stoichiometry is needed to avoid side reactions and ensure complete conversion of the limiting reagent.

Reactivity and Mechanistic Investigations of Diethyl Dioxobutanedioate

Electrophilic and Nucleophilic Characteristics of the α-Dicarbonyl Moiety

Diethyl dioxobutanedioate, also known as diethyl 2,3-dioxobutanedioate, possesses a highly reactive α-dicarbonyl moiety that dictates its chemical behavior. This functional group consists of two adjacent carbonyl groups, which significantly influence each other's reactivity. The carbonyl carbons are electrophilic centers, meaning they are susceptible to attack by nucleophiles. khanacademy.orgmasterorganicchemistry.com This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom, creating a partial positive charge on the carbon. khanacademy.org

The presence of two adjacent carbonyl groups in this compound enhances the electrophilic character of both carbonyl carbons. This heightened reactivity makes the compound a valuable intermediate in various chemical transformations. The α-dicarbonyl structure is known to be highly reactive towards amino acid residues, suggesting its potential role in protein modification studies. nih.gov The reactivity of these compounds is so pronounced that they are considered key intermediates in processes like the Maillard reaction. nih.govresearchgate.netresearchgate.net

While the primary characteristic of the α-dicarbonyl moiety is its electrophilicity, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophilic or basic sites, particularly in their ability to be protonated in acid-catalyzed reactions. nih.gov This dual reactivity allows this compound to participate in a wide array of chemical reactions, making it a versatile building block in organic synthesis.

Carbonyl Condensation Reactions Involving this compound

Condensation reactions are a cornerstone of the reactivity of this compound, allowing for the construction of more complex molecular architectures. These reactions typically involve the nucleophilic attack on one of the electrophilic carbonyl carbons, followed by a dehydration step.

Reactions with Nitrogen-Containing Nucleophiles

The electrophilic nature of the α-dicarbonyl carbons in this compound makes them prime targets for nitrogen-containing nucleophiles such as amines and their derivatives. These reactions often lead to the formation of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

This compound serves as a key 1,2-dicarbonyl component in the Debus-Radziszewski imidazole (B134444) synthesis, a multicomponent reaction that also involves an aldehyde and an ammonia (B1221849) source, typically ammonium (B1175870) acetate. wikipedia.orgijprajournal.com This reaction provides a direct route to highly substituted imidazole derivatives. nih.govrsc.org The general mechanism involves the condensation of the dicarbonyl compound with ammonia (from ammonium acetate) to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.org

The versatility of this reaction allows for the synthesis of a wide array of tri- and tetrasubstituted imidazoles by varying the aldehyde component. ijprajournal.comresearchgate.net Various catalysts, including copper salts and Lewis acids, have been employed to improve the efficiency and yield of this reaction. nih.govrsc.orgresearchgate.net The reaction conditions can also be optimized, for instance, by using microwave irradiation or different solvent systems to enhance reaction rates and product yields. ijprajournal.comorganic-chemistry.org

Table 1: Examples of Catalysts and Conditions for Imidazole Synthesis

CatalystAmmonia SourceSolventConditionsKey FeatureReference
CuIAmmonium AcetateButanolRefluxEffective for both benzoin (B196080) and benzil (B1666583) as dicarbonyl source. nih.govrsc.org
Lactic AcidAmmonium Acetate-160°CBiodegradable catalyst, providing high yields. ijprajournal.com
Silicotungstic AcidAmmonium AcetateEthanolRefluxExcellent yields with optimized catalyst concentration. ijprajournal.com
None (Microwave)Urotropine/Ammonium AcetateSolvent-freeMicrowaveSimple and efficient solvent-free method. organic-chemistry.org

The reaction of this compound with ortho-diamines is a classical method for the synthesis of pyrazine (B50134) rings. When the diamine is part of a thiophene (B33073) ring, specifically a diaminothiophene, this condensation reaction leads to the formation of thienopyrazine scaffolds. This reaction proceeds through the sequential condensation of the two amino groups of the diaminothiophene with the two carbonyl groups of this compound, followed by cyclization and dehydration to form the aromatic pyrazine ring fused to the thiophene core. These resulting thienopyrazine derivatives are of interest in materials science and medicinal chemistry due to their unique electronic and biological properties.

The carbonyl groups of this compound readily react with hydroxylamine (B1172632) or its salts to form oxime derivatives. mdpi.com Depending on the reaction conditions, either a mono-oxime or a di-oxime can be formed. The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on a carbonyl carbon, followed by the elimination of a water molecule. mdpi.com This conversion of a carbonyl group to an oxime is a common derivatization technique in organic chemistry. mdpi.comfrontiersin.org Oximes themselves are versatile intermediates that can undergo further transformations, and they are also studied for their own biological activities. mdpi.combeilstein-journals.org The formation of oximes from dicarbonyl compounds is a well-established synthetic method. beilstein-journals.org

Reactions with Carbon-Containing Nucleophiles

This compound also undergoes reactions with various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental in extending the carbon framework of molecules.

One of the most significant reactions in this category is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) with a carbonyl group, catalyzed by a weak base. wikipedia.orgresearchgate.net In the case of this compound, the active methylene compound would attack one of the carbonyl carbons, leading to a new carbon-carbon bond and subsequent dehydration to form an α,β-unsaturated product. sigmaaldrich.comdcu.ie The reaction is highly dependent on the nature of the solvent and the catalyst used. nih.govdcu.ie

Another important reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org While less common for α-dicarbonyls compared to simple aldehydes and ketones, the Wittig reaction can, in principle, be used to convert one or both of the carbonyl groups of this compound into a double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. wikipedia.orgresearchgate.net

Furthermore, this compound can participate in aldol-type condensation reactions, including the Weiss-Cook reaction, which involves the reaction with a 1,3-dicarbonyl compound to form a cis-bicyclo[3.3.0]octane-3,7-dione system. scite.ai Grignard reagents and other organometallic compounds can also act as carbon nucleophiles, adding to the carbonyl groups of this compound, although these reactions must be carefully controlled due to the high reactivity of both reactants. wizeprep.com

Elucidation of Weiss-Cook Condensation Pathways (Comparative Studies with Dimethyl Analogues)

The Weiss-Cook condensation is a powerful tool in organic synthesis for the construction of bicyclo[3.3.0]octane systems. It traditionally involves the reaction of an α-dicarbonyl compound with two equivalents of a 3-oxoglutarate ester. While direct and extensive studies on this compound are limited in readily available literature, significant insights can be drawn from comprehensive investigations into its close analogue, dimethyl 2,3-dioxobutanedioate. These studies provide a robust framework for understanding the mechanistic nuances of this reaction. uchicago.edunih.govlibretexts.org

A pivotal study on the condensation of dimethyl 2,3-dioxobutanedioate with dimethyl 3-oxoglutarate in aqueous sodium bicarbonate revealed the formation of an unexpected "abnormal" product, deviating from the anticipated Weiss-Cook product. uchicago.edunih.govlibretexts.orgsigmaaldrich.com This finding underscores the complexity of the reaction pathway and highlights the critical interplay between kinetic and thermodynamic control.

In the investigation of the Weiss-Cook reaction with dimethyl 2,3-dioxobutanedioate, the isolated major product was not the expected hexaester but rather a crystalline compound identified by X-ray crystallography as pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylate. uchicago.edunih.govlibretexts.org This product is considered to be the result of a kinetically controlled reaction pathway. nih.govlibretexts.org

The formation of this unusual product suggests that the initial condensations and cyclizations proceed through a lower energy barrier to form a stable intermediate that can be isolated under the reaction conditions. uchicago.edu In contrast, the thermodynamically more stable, "normal" Weiss-Cook product, a cis-3,7-dioxobicyclo[3.3.0]octane derivative, is not directly obtained. uchicago.edunih.govlibretexts.org However, it was demonstrated that heating the kinetically favored product in dimethyl sulfoxide (B87167) (DMSO) could promote an equilibration to the thermodynamically favored Weiss-Cook product, which then undergoes subsequent reactions like decarbomethoxylation. uchicago.edunih.govlibretexts.org This transformation highlights the delicate balance between the reaction conditions and the resulting product distribution.

Table 1: Comparison of Kinetically and Thermodynamically Favored Products in the Weiss-Cook Condensation of Dimethyl 2,3-Dioxobutanedioate

Product TypeStructureFormation ConditionsStability
Kinetic Product Pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylateAqueous NaHCO₃Less stable, can be converted to the thermodynamic product upon heating. uchicago.edunih.govlibretexts.org
Thermodynamic Product cis-3,7-Dioxobicyclo[3.3.0]octane-1,5-dicarboxylate (after decarbomethoxylation)Heating the kinetic product in DMSO. uchicago.edunih.govlibretexts.orgMore stable.

The formation of the observed kinetically controlled product provides strong evidence for the involvement of a crucial intermediate, a 4-hydroxycyclopent-2-en-1-one derivative. uchicago.edunih.govlibretexts.org The proposed mechanism suggests that the initial steps of the Weiss-Cook condensation involve a series of aldol (B89426) condensations, dehydrations, and Michael reactions. uchicago.edu

The pathway to the "abnormal" product is rationalized as follows:

An initial aldol-type condensation between dimethyl 2,3-dioxobutanedioate and one equivalent of dimethyl 3-oxoglutarate occurs.

Subsequent intramolecular cyclization and dehydration lead to the formation of a 4-hydroxycyclopent-2-en-1-one intermediate. uchicago.edunih.gov

A Michael addition of a second equivalent of dimethyl 3-oxoglutarate to this intermediate takes place.

A final intramolecular cyclization of the resulting adduct yields the isolated pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylate. uchicago.edu

This pathway, involving the 4-hydroxycyclopent-2-en-1-one intermediate, has been suggested to be significant in Weiss-Cook condensations under both acidic and basic conditions. uchicago.edu The isolation and characterization of the kinetically favored product in the study of the dimethyl analogue lend considerable support to this mechanistic hypothesis. uchicago.edunih.govlibretexts.org

Functional Group Interconversions and Derivatization

The structure of this compound, featuring two ester functional groups and a vicinal dicarbonyl moiety, offers a rich landscape for a variety of functional group interconversions and derivatization reactions. These transformations are crucial for synthesizing a diverse range of derivatives with tailored properties.

The ester groups can undergo standard transformations such as:

Hydrolysis: Treatment with acid or base can hydrolyze the ethyl esters to the corresponding carboxylic acids, forming dioxobutanedioic acid.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can replace the ethyl groups with other alkyl or aryl groups.

Amidation: Reaction with amines can convert the esters into amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and ketone functionalities.

The 1,2-dicarbonyl group is a key reactive site:

Reductive Coupling: Reagents like zinc and acetic acid could potentially lead to the formation of acyloin-type products.

Oxidation: While already highly oxidized, specific oxidative cleavage of the carbon-carbon bond between the carbonyls could be achieved under certain conditions.

Derivatization: The carbonyl groups can react with various reagents to form derivatives, a common strategy in gas chromatography analysis to enhance volatility and detectability. mdpi.com This can include reactions with:

Hydroxylamine to form dioximes.

Hydrazines to form dihydrazones.

Semicarbazide to form disemicarbazones.

Table 2: Potential Functional Group Interconversions of this compound

Functional GroupReagent/ConditionProduct Type
EsterH₃O⁺ or OH⁻, heatDicarboxylic acid
EsterR'OH, acid/base catalystDifferent ester
EsterR'₂NHDiamide
1,2-DiketoneH₂NOHDioxime
1,2-DiketoneH₂NNHR'Dihydrazone

Mechanistic Aspects of Cyclization Reactions in Heterocyclic Synthesis

The dicarbonyl and diester functionalities of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The specific mechanistic pathways depend on the nature of the co-reactant.

Synthesis of Quinoxalines: A classic reaction of 1,2-dicarbonyl compounds is their condensation with ortho-phenylenediamines to form quinoxalines. The mechanism involves the initial formation of a diimine, followed by an intramolecular cyclization and subsequent aromatization through the loss of two molecules of water.

Synthesis of Pyrroles and Thiophenes (Paal-Knorr type synthesis): While the Paal-Knorr synthesis typically utilizes 1,4-dicarbonyls, analogous cyclizations with 1,2-dicarbonyls and appropriate reagents can be envisioned. For instance, reaction with primary amines or ammonia in the presence of a reducing agent could potentially lead to substituted pyrrolidines, which could be further functionalized.

Diels-Alder and other Cycloaddition Reactions: The electron-deficient nature of the double bonds in the enol form of this compound, or the dicarbonyl system itself, suggests it could act as a dienophile or a component in other cycloaddition reactions. sigmaaldrich.com For example, in an inverse electron demand Diels-Alder reaction, an electron-rich diene could react with the dicarbonyl system to form a six-membered heterocyclic ring. The feasibility and mechanism of such reactions would be highly dependent on the specific reactants and conditions. sigmaaldrich.com

[3+2] Cycloadditions: The carbonyl groups could potentially react with 1,3-dipoles, such as azomethine ylides or nitrones, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. uchicago.edu The mechanism of these reactions can be either concerted or stepwise, often involving zwitterionic intermediates.

The versatility of this compound as a building block in heterocyclic synthesis stems from the multiple reactive sites it possesses, allowing for a range of mechanistically diverse cyclization strategies.

Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl Dioxobutanedioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of diethyl dioxobutanedioate. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR experiments, a comprehensive picture of the molecule's connectivity and isomeric forms can be established.

High-resolution proton (¹H) NMR spectroscopy is fundamental to identifying the various proton environments within the this compound molecule. The spectrum is characterized by signals corresponding to the ethyl ester groups and the protons on the four-carbon backbone. Due to the presence of keto-enol tautomerism, the observed spectrum is often a superposition of signals from both forms, with the relative intensity of the peaks indicating the equilibrium position.

For the ethyl groups, a characteristic quartet and triplet are expected. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) appear as a triplet.

In the keto form, the methylene protons (-CH₂-) situated between the two carbonyl groups would give rise to a singlet. In the enol form, this methylene group is replaced by a methine proton (=CH-) on a double bond, which would appear as a singlet at a different chemical shift, and an enolic hydroxyl proton (-OH), which often presents as a broad singlet.

A predicted ¹H NMR spectrum in DMSO-d6 suggests a very broad signal for the enolic proton around 12.51 ppm, indicative of strong hydrogen bonding. ichemical.com The spectrum for the related sodium salt of diethyl oxaloacetate in DMSO-d6 shows signals for the ethyl groups and a peak for the methine proton of the enol form. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Diethyl Oxaloacetate Tautomers

Proton Assignment Keto Form (Predicted) Enol Form (Predicted/Observed) Multiplicity Typical Coupling Constant (J)
-CH₃ (Ethyl) ~1.2 ppm ~1.2 ppm Triplet (t) ~7 Hz
-CH₂- (Backbone) ~3.8 ppm - Singlet (s) -
-O-CH₂- (Ethyl) ~4.2 ppm ~4.2 ppm Quartet (q) ~7 Hz
=CH- (Backbone) - ~6.0 ppm nih.gov Singlet (s) -
-OH (Enol) - ~12.5 ppm ichemical.com Broad Singlet (br s) -

Note: Chemical shifts (δ) are in ppm. Predicted values are based on related structures and general principles. Observed value from the sodium salt of the enol form in DMSO-d6. ichemical.comnih.gov

Carbon-13 (¹³C) NMR spectroscopy is crucial for identifying all carbon atoms in the molecule, particularly the distinct carbonyl carbons of the ester and ketone/enol groups. The chemical shifts of these carbons are highly sensitive to their electronic environment.

In the keto tautomer, four distinct carbon signals are expected for the backbone, in addition to the two signals for the ethyl groups. The two ester carbonyl carbons would resonate in the typical range for esters (~160-170 ppm), while the two ketone carbonyl carbons would appear further downfield (~190-200 ppm).

In the enol tautomer, the carbon framework is altered. One of the ketone carbonyls is converted into an enolic carbon bearing a hydroxyl group (=C-OH), which shifts significantly upfield. The other becomes part of a carbon-carbon double bond (=CH-). For the related compound, diethyl 2-cyano-3-oxosuccinate, the enol form is dominant, and its ¹³C NMR spectrum in DMSO-d6 shows signals for the ester carbonyls at approximately 165.5 and 168.8 ppm, and a signal for the enolic carbonyl at 179.0 ppm. mdpi.com The carbons of the double bond appear at 73.8 ppm and 118.3 ppm (this latter value is for the carbon bearing the cyano group). mdpi.com

Table 2: Predicted/Representative ¹³C NMR Chemical Shifts (δ) for this compound Tautomers

Carbon Assignment Keto Form (Predicted) Enol Form (Predicted/Representative)
-C H₃ (Ethyl) ~14 ppm ~14 ppm
-O-C H₂- (Ethyl) ~62 ppm ~61 ppm
-C H₂- (Backbone) ~45 ppm -
=C H- (Backbone) - ~90-100 ppm
=C -OH (Backbone) - ~160-170 ppm
Ester C =O ~165-170 ppm ~165-170 ppm
Ketone C =O ~190-200 ppm ~180-190 ppm (remaining keto C=O)

Note: Chemical shifts (δ) are in ppm. Predicted values are based on general ranges and data from related structures like diethyl 2-cyano-3-oxosuccinate. mdpi.com

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure, including the specific tautomeric form present.

The HSQC experiment correlates directly bonded proton and carbon atoms. rsc.orgresearchgate.net For this compound, it would show correlations between:

The methyl protons (~1.2 ppm) and the methyl carbons (~14 ppm).

The ethyl methylene protons (~4.2 ppm) and the ethyl methylene carbons (~62 ppm).

In the keto form: the backbone methylene protons (~3.8 ppm) and the backbone methylene carbon (~45 ppm).

In the enol form: the methine proton (~6.0 ppm) and the methine carbon (~95 ppm).

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). rsc.orgresearchgate.net This is particularly powerful for identifying the connectivity between functional groups. Key HMBC correlations would include:

Correlations from the ethyl methylene protons (~4.2 ppm) to the ester carbonyl carbon (~165 ppm), confirming the ester linkage.

In the keto form, correlations from the backbone methylene protons (~3.8 ppm) to all four carbonyl carbons.

In the enol form, correlations from the methine proton (~6.0 ppm) to the adjacent carbonyl carbons and the enolic carbon, and from the enolic hydroxyl proton (~12.5 ppm) to the carbons of the double bond. These correlations would definitively confirm the structure of the enol tautomer.

Table 3: Expected Key HMBC Correlations for this compound

Proton (¹H) Correlates to Carbon (¹³C) Tautomer
-O-CH₂- Ester C=O Both
Backbone -CH₂- Ester C=O, Ketone C=O Keto
Enol =CH- Ester C=O, Ketone C=O, =C-OH Enol

This compound, as a β-dicarbonyl compound, exists in a dynamic equilibrium between its keto and enol tautomers. NMR spectroscopy is an ideal method for studying this equilibrium because the exchange between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. rsc.orgacs.org

The position of the equilibrium is highly dependent on factors such as the solvent, temperature, and concentration. researchgate.net In nonpolar, aprotic solvents, the enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and a nearby carbonyl oxygen, forming a pseudo-six-membered ring. researchgate.net In polar, protic solvents, this intramolecular hydrogen bond can be disrupted by intermolecular hydrogen bonding with the solvent, which may favor the keto form. acs.org

Studies on the related diethyl 2-cyano-3-oxosuccinate have shown that the presence of an electron-withdrawing cyano group strongly stabilizes the enol form, to the extent that only the enol tautomer is observed in solution and in the solid state. mdpi.com For this compound itself, NMR analysis allows for the quantification of the keto-enol ratio by integrating the signals corresponding to unique protons in each form (e.g., the backbone -CH₂- of the keto form vs. the =CH- of the enol form). rsc.org The presence of a downfield signal for the enolic proton (often >10 ppm) is a hallmark of the chelated enol form. ichemical.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. ichemical.com This is possible because the exact mass of an atom is not an integer value (the mass defect), and each unique combination of atoms results in a unique exact mass. ichemical.com

For this compound, the elemental formula is C₈H₁₀O₆. The calculated exact mass for the neutral molecule is 202.04773803 Da. hmdb.ca An HRMS experiment would typically measure the mass of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The observation of an ion with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition. For instance, HRMS analysis of the related diethyl 2-cyano-3-oxosuccinate found an [M+H]⁺ ion at m/z 214.0706, which corresponds well with the calculated value of 214.0710 for its formula, C₉H₁₂NO₅. mdpi.com

Table 4: High-Resolution Mass Spectrometry Data for this compound

Formula Ion Type Calculated Exact Mass (m/z)
C₈H₁₀O₆ [M] 202.04774
C₈H₁₁O₆ [M+H]⁺ 203.05501
C₈H₁₀NaO₆ [M+Na]⁺ 225.03728

Note: Calculated exact masses are based on the most abundant isotopes. hmdb.ca

Electron Ionization (EI) Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of a compound upon impact with a high-energy electron beam. Although an experimental mass spectrum for this compound (molar mass: 202.16 g/mol ) is not available in the searched databases, its fragmentation pattern can be predicted based on the functional groups present: two ester moieties and two vicinal ketone groups.

The initial ionization would produce a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 202. The subsequent fragmentation would likely proceed through several established pathways for esters and ketones:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. The most prominent alpha-cleavage would be the loss of an ethoxy radical (•OCH2CH3) or an ethyl radical (•CH2CH3).

Loss of Ethoxy Radical: The cleavage of the C-O bond in the ester group would result in the loss of an ethoxy radical (m/z 45), leading to a prominent acylium ion at m/z 157.

Loss of Ethoxycarbonyl Radical: Cleavage of the bond between the two central carbonyl carbons could lead to the loss of an ethoxycarbonyl radical (•COOC2H5, m/z 73), resulting in a fragment at m/z 129.

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer could occur, though they are typically more prevalent in compounds with longer alkyl chains.

Sequential Losses: Primary fragments can undergo further fragmentation. For example, the acylium ion at m/z 157 could lose a molecule of carbon monoxide (CO, m/z 28) to yield a fragment at m/z 129.

A table of predicted principal fragments for this compound is presented below.

Predicted m/z Predicted Lost Fragment Predicted Ion Structure Fragmentation Pathway
202-[C8H10O6]•+Molecular Ion (M•+)
174•CO[C7H10O5]•+Loss of Carbon Monoxide
157•OC2H5[C6H5O5]+Alpha-cleavage (Loss of ethoxy)
129•COOC2H5[C4H5O3]+Cleavage between C2-C3
129•OC2H5, CO[C5H5O4]+Sequential loss from m/z 157
73-[C2H5OCO]+Ethoxycarbonyl cation
45-[C2H5O]+Ethoxy cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. An experimental IR spectrum for this compound is not available in the searched public databases. However, the expected absorption bands can be predicted based on its structure, which contains ester and ketone carbonyl groups, C-O single bonds, and C-H bonds.

The key diagnostic signals would be in the carbonyl region of the spectrum.

Ester C=O Stretch: The ester carbonyl groups (–COOC2H5) are expected to produce a very strong and sharp absorption band. Typically, ester carbonyls in similar acyclic compounds absorb in the range of 1750-1735 cm⁻¹.

Ketone C=O Stretch: The vicinal diketone functionality (–C(=O)C(=O)–) will also give rise to strong C=O stretching absorptions. The interaction between the two adjacent carbonyl groups can lead to symmetric and asymmetric stretching modes, often resulting in two distinct bands or a broadened absorption. For α-diketones, these bands are typically found in the 1730-1710 cm⁻¹ region. The conjugation with the ester carbonyls may slightly lower these frequencies.

C-O Stretch: The C-O single bonds of the ester groups will exhibit strong stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds in the ethyl groups will be observed in the 3000-2850 cm⁻¹ range.

A table of predicted IR absorption bands for this compound is provided below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C=O StretchEster1750 - 1735Strong, Sharp
C=O Stretchα-Diketone1730 - 1710Strong
C-H StretchAlkyl (sp³)3000 - 2850Medium to Strong
C-H BendAlkyl1470 - 1370Variable
C-O StretchEster1300 - 1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and electronic transitions within a molecule. Specific experimental UV-Vis absorption data for this compound is not present in the searched literature. However, its electronic absorption properties can be inferred from its structure.

The molecule contains multiple chromophores, specifically the four carbonyl (C=O) groups.

n→π* Transitions: The oxygen atoms of the carbonyl groups possess non-bonding electrons (n electrons). These electrons can be excited to an anti-bonding π* orbital. These n→π* transitions are characteristically weak (low molar absorptivity, ε) and occur at longer wavelengths. For α-diketones, these transitions typically appear in the visible or near-UV region (around 350-450 nm), which can sometimes impart a pale yellow color to the compound.

π→π* Transitions: The π electrons in the carbonyl double bonds can be excited to anti-bonding π* orbitals. These transitions are much more intense (high molar absorptivity, ε) and occur at shorter wavelengths, typically below 300 nm for conjugated carbonyl systems.

The conjugation between the two vicinal ketone groups and the two ester carbonyl groups in this compound would be expected to influence the position of these absorption maxima (λmax), likely shifting them to longer wavelengths compared to isolated chromophores. Without experimental data, precise λmax values cannot be determined, but the compound is expected to show at least two characteristic absorption bands corresponding to these electronic transitions.

Electronic Transition Chromophore Expected Wavelength Region Expected Molar Absorptivity (ε)
n→πCarbonyl groups (C=O)Long (e.g., > 300 nm)Weak
π→πConjugated dicarbonyl and ester systemsShort (e.g., < 300 nm)Strong

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined or deposited.

Should a suitable single crystal of the compound be grown and analyzed, X-ray diffraction would provide a wealth of structural information. ambeed.com This would include:

Molecular Conformation: It would unambiguously determine the conformation of the molecule in the solid state, including the dihedral angles between the two central carbonyl groups and the orientation of the ethyl ester substituents. This would reveal whether the molecule adopts a planar, syn, or anti conformation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical models and related structures. This could reveal any effects of steric hindrance or electronic conjugation on the molecular geometry.

Intermolecular Interactions: The analysis would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or C-H···O hydrogen bonds that dictate the solid-state architecture.

Stereochemistry: For chiral derivatives of this compound, crystallography can establish the absolute configuration. stenutz.eu

Until an experimental crystallographic study is performed, the exact solid-state architecture of this compound remains unknown.

Applications in Complex Molecule Synthesis and Advanced Material Science

Precursor in Heterocyclic Compound Construction

Formation of Bicyclic and Polycyclic Ring Systems (e.g., Bicyclo[3.3.0]octane)

The reactivity of the 2,3-dioxobutanedioate scaffold is prominently highlighted in its application for constructing complex molecular architectures, specifically bicyclic and polycyclic ring systems. A key transformation in this context is the Weiss-Cook reaction, which provides an efficient route to the bicyclo[3.3.0]octane core structure. This reaction involves the condensation of an α-dicarbonyl compound with two equivalents of a 3-oxoglutarate ester. Current time information in Bangalore, IN.

While the diethyl ester, diethyl dioxobutanedioate, is the subject of this article, a well-documented example that illustrates this synthetic strategy employs its methyl analog, dimethyl 2,3-dioxobutanedioate. In a notable synthesis, dimethyl 2,3-dioxobutanedioate is reacted with two equivalents of dimethyl 3-oxoglutarate in the presence of aqueous sodium bicarbonate. Current time information in Bangalore, IN. This condensation proceeds through a series of aldol (B89426) condensations, dehydrations, and Michael reactions to assemble the bicyclic framework. Current time information in Bangalore, IN.

Initially, this reaction can yield an "abnormal" kinetically controlled product, a 2-oxabicyclo[3.3.0]octene derivative. Current time information in Bangalore, IN. However, upon heating under specific conditions, such as with sodium chloride in aqueous dimethyl sulfoxide (B87167) (DMSO), this intermediate undergoes rearrangement and decarbomethoxylation to furnish the thermodynamically stable target, dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate, in quantitative yield. Current time information in Bangalore, IN. This resulting bicyclo[3.3.0]octane derivative is a valuable precursor for the synthesis of more complex molecules, including tricyclo[3.3.0.03,7]octane skeletons. The high efficiency of the final conversion step underscores the utility of the dioxobutanedioate core in synthesizing these structurally significant motifs.

The following table summarizes the transformation of the intermediate to the final bicyclic product as described in the literature for the dimethyl analog.

Reactant (Intermediate)ReagentsTemperatureYieldProductReference
Pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo-[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylateNaCl, H₂O, DMSO140°CQuantitativeDimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate

Utilization in Polymer Chemistry as a Crosslinking Agent

Catalytic Roles in Specific Organic Transformations

The primary role of this compound in organic chemistry is that of a reactant or a synthetic intermediate rather than a catalyst. Current time information in Bangalore, IN. Its highly electrophilic dicarbonyl structure makes it an excellent building block for condensations and cycloaddition reactions to form more complex molecules. Current time information in Bangalore, IN.

Scientific literature does not prominently feature this compound as a catalyst for specific organic transformations. Catalysis typically involves substances that accelerate a chemical reaction without being consumed. In the known reactions involving this compound, the molecule itself is transformed and incorporated into the final product structure, which is characteristic of a reactant. Current time information in Bangalore, IN. While related compounds, such as diethyl 2,3-diacetylsuccinate, have been reported to act as components in catalyst systems for polymerization, this specific catalytic function is not attributed to this compound in the available research.

Computational and Theoretical Investigations of Diethyl Dioxobutanedioate

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For diethyl dioxobutanedioate, these studies reveal crucial information about its stability, reactivity, and intermolecular interactions.

The quality of any quantum chemical calculation is highly dependent on the chosen level of theory and the basis set used for geometry optimization. mdpi.com Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between computational cost and accuracy. Common functionals like B3LYP or M06-2X, paired with basis sets such as 6-311++G(d,p) or cc-pVTZ, are employed to locate the minimum energy structure of the molecule. mdpi.com The optimization process ensures that the calculated geometry corresponds to a stable conformation on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of HOMO and LUMO are critical for predicting the molecule's chemical reactivity and electronic properties. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic absorption properties. In-depth investigations using Natural Bond Orbital (NBO) analysis can provide further details on charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugation. nih.gov These computational approaches have been successfully used to predict the molecular and electronic structures of complex compounds, and the same methodologies can be applied to this compound to elucidate its fundamental chemical characteristics. nih.gov

Table 1: Common Quantum Chemical Methods and Basis Sets for Molecular Structure and Property Calculations

Method/Functional Basis Set Typical Application Reference
M06-2X6-311++G(3d,2p)Geometry optimization, frequency calculations, interaction energies.
B3LYP6-31G Optimization of ground state and excited state geometries. academie-sciences.fr
cc-pVTZN/AHigh-quality basis set for accurate structure optimization. mdpi.com
MP2, MP3TZVPAlternative methods to DFT for calculating molecular structure. nih.gov
pw91pw916-31GCalculation of intermolecular electronic coupling. academie-sciences.fr

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and determining the energetic barriers that govern reaction rates. smu.edu For this compound, which can undergo reactions like condensation and cyclization, theoretical studies can clarify the step-by-step processes involved.

The primary approach involves calculating the potential energy surface (PES) for a given reaction. mdpi.com This begins with optimizing the geometries of the reactants, products, and, most importantly, the transition states (TS) that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor in determining the reaction kinetics. nih.gov

DFT calculations are frequently employed to elucidate transition states and energy barriers. For complex reactions, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. smu.edu More advanced approaches, such as the Unified Reaction Valley Approach (URVA), analyze the reaction path in phases, providing a detailed description of bond-breaking and bond-forming processes. smu.edu For instance, computational studies on the Weiss-Cook condensation of related dioxoesters like dimethyl 2,3-dioxobutanedioate have been performed to understand the reaction pathway, and similar methods can be applied to the diethyl analogue. researchgate.net These computational analyses can reveal hidden intermediates and provide a mechanistic understanding that is often difficult to obtain through experimental means alone. smu.edu

Table 2: Key Computational Concepts in Reaction Mechanism Analysis

Concept Description Significance Reference
Potential Energy Surface (PES)A mathematical representation of a system's energy as a function of its geometry.Provides the energetic landscape for a chemical reaction. mdpi.com
Transition State (TS)The highest energy point on the reaction path between reactants and products.The energy of the TS determines the activation energy of the reaction. smu.edunih.gov
Activation EnergyThe minimum energy required to initiate a chemical reaction (Energy of TS - Energy of Reactants).Governs the rate of a chemical reaction. nih.gov
Intrinsic Reaction Coordinate (IRC)The minimum energy reaction path connecting reactants and products via the transition state.Confirms the connection between a transition state and the corresponding minima. smu.edu

Prediction and Interpretation of Spectroscopic Properties (e.g., Solvatochromism of Derivatives)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting and interpreting the spectroscopic properties of molecules. nih.gov These techniques can calculate electronic excitation energies, which correspond to the absorption of light in the UV-visible range, and help explain phenomena such as solvatochromism—the change in color of a substance when dissolved in different solvents. avondale.edu.aursc.org

The prediction of an absorption spectrum typically involves first optimizing the molecule's ground-state geometry and then using TD-DFT to calculate the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. nih.gov These calculations provide a theoretical spectrum that can be compared with experimental data. rsc.org

For derivatives of this compound, these methods can be used to understand how different functional groups affect the electronic structure and, consequently, the absorption properties. rsc.org Furthermore, computational studies are invaluable for explaining solvatochromism. By modeling the solvent environment, either implicitly (using continuum models like PCM) or explicitly (including individual solvent molecules), it is possible to calculate how solvent polarity affects the ground and excited states of the molecule. mdpi.comavondale.edu.au For example, if a molecule becomes more polar upon excitation, its absorption spectrum will typically shift to longer wavelengths (a positive solvatochromic shift) in more polar solvents. rsc.org Conversely, a decrease in polarity upon excitation leads to a negative solvatochromic shift. avondale.edu.au TD-DFT calculations can determine the charge distribution in both the ground and excited states, providing a clear rationale for the observed solvatochromic behavior. avondale.edu.au

Table 3: Computational Approaches for Spectroscopic Property Prediction

Technique Application Predicted Properties Reference
Time-Dependent DFT (TD-DFT)Prediction of UV-visible absorption spectra.Excitation energies, oscillator strengths, absorption wavelengths (λmax). nih.govrsc.org
PCM (Polarizable Continuum Model)Simulation of solvent effects on spectroscopic properties.Solvatochromic shifts. mdpi.com
DFT/TD-DFTAnalysis of ground and excited state electronic structure.Changes in dipole moment and charge distribution upon excitation. avondale.edu.au

In Silico Design and Prediction of Novel this compound Derivatives

In silico (computer-aided) design is a modern approach in chemistry used to conceptualize and evaluate new molecules with desired properties before their synthesis. mdpi.com This strategy accelerates the discovery process by prioritizing candidates that are most likely to succeed, saving time and resources. frontiersin.org For this compound, in silico methods can be used to design novel derivatives with tailored electronic, optical, or biological properties.

The design process often begins by creating a virtual library of candidate molecules by modifying the parent structure of this compound with various functional groups. researchgate.net Computational tools are then used to predict the properties of these virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with a desired activity or property. frontiersin.org

For potential therapeutic applications, molecular docking simulations can predict how these derivatives might bind to a specific protein target. frontiersin.orgresearchgate.net Furthermore, a range of physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), can be predicted using specialized software. nih.gov These predictions help to assess the "drug-likeness" of the designed compounds, filtering out those with unfavorable profiles, such as poor absorption or potential toxicity. frontiersin.orgnih.gov By integrating these computational tools, researchers can rationally design and screen novel this compound derivatives, focusing synthetic efforts on the most promising candidates. mdpi.com

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of diethyl dioxobutanedioate and related β-keto esters often relies on Claisen condensation, which can involve harsh bases and stoichiometric reagents. nih.govtandfonline.com The future of its synthesis lies in the adoption of greener and more sustainable methods that minimize environmental impact and enhance efficiency.

Key research areas include:

Catalytic Approaches: The development of novel catalysts is paramount. This includes exploring enzymatic catalysis, such as using lipases for transesterification under mild, solvent-free conditions, which can also offer high chemoselectivity and enantioselectivity. google.com Additionally, the use of heterogeneous catalysts, like supported magnesium oxide, presents a promising avenue for producing related compounds, which could be adapted for this compound synthesis. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by using electrons as clean oxidants, thereby avoiding stoichiometric metallic oxidants. rsc.org These methods can be performed in green solvents like acetone (B3395972) and water, significantly reducing the environmental footprint. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis provides enhanced safety, better temperature control, and easier scalability compared to batch processes. researchgate.netmdpi.comeuropa.eu Implementing flow chemistry for the synthesis of this compound can lead to higher yields, reduced reaction times, and safer handling of reactive intermediates. researchgate.netbeilstein-journals.org

Bio-based Feedstocks: Research into synthesizing β-keto esters from renewable resources, such as through the acylation of Meldrum's acid derived from bio-based materials, is gaining traction. researchgate.net Another innovative approach involves using waste-originated, biorenewable catalysts, such as water extract of pomegranate ash, for condensation reactions. researchgate.net

MethodTraditional Approach (e.g., Claisen Condensation)Emerging Green Alternative
Reagents Stoichiometric strong bases (e.g., sodium ethoxide) google.comCatalytic systems (enzymes, heterogeneous catalysts), electrons google.comrsc.org
Solvents Often requires anhydrous organic solvents (e.g., ethanol, dichloroethane) rsc.orggoogle.comGreen solvents (e.g., water, acetone), or solvent-free conditions google.comrsc.org
Conditions Can require low or high temperatures and careful control of exothermic reactions google.comMild reaction conditions, ambient temperature and pressure google.com
Efficiency May suffer from side reactions and inconsistent yields nih.govHigher yields, improved selectivity, and easier purification beilstein-journals.org
Safety Involves handling of reactive and hazardous materials like metallic sodium Reduced hazard due to smaller reaction volumes (flow chemistry) and less toxic reagents europa.eu

Exploration of Undiscovered Reactivity and Novel Transformation Pathways

The rich chemical functionality of this compound, with its adjacent ketone and ester groups, makes it a prime candidate for discovering new reactions and synthetic pathways.

Future research will likely focus on:

Cascade Reactions: Designing complex cascade reactions where this compound acts as a key building block can enable the rapid assembly of intricate molecular architectures from simple precursors. mdpi.combeilstein-journals.org These reactions, often organocatalyzed, can generate multiple stereocenters with high control in a single step. beilstein-journals.orgbuchler-gmbh.com

Photoredox Catalysis: The use of visible-light photoredox catalysis can unlock novel reactivity pathways. For instance, pyrylium (B1242799) salts can act as single-electron photooxidants to catalyze cyclization-endoperoxidation cascades of dienes, a concept that could be extended to reactions involving this compound. beilstein-journals.org

Multicomponent Reactions (MCRs): this compound is an excellent substrate for MCRs, which are highly efficient in generating molecular diversity. Future work could explore new MCRs to synthesize novel heterocyclic compounds with potential biological activities. researchgate.net

Enolate Chemistry: Further exploration of the enolate chemistry of this compound can lead to new carbon-carbon and carbon-heteroatom bond-forming reactions. This includes developing novel conditions for allylation, alkylation, and other functionalizations.

Reaction TypeDescriptionPotential of this compound
Cascade Reactions Multiple bond-forming events occur in a single operation under the same reaction conditions. beilstein-journals.orgCan serve as a versatile starting material for constructing complex polycyclic structures. mdpi.com
Photoredox Catalysis Uses light to initiate chemical transformations via single-electron transfer. beilstein-journals.orgThe dicarbonyl moiety could participate in novel photochemical cyclizations and additions.
Multicomponent Reactions Three or more reactants combine in a one-pot reaction to form a product containing the majority of the atoms of the starting materials. beilstein-journals.orgIdeal substrate for synthesizing diverse libraries of heterocyclic compounds like pyrrolidines and pyrazoles. sigmaaldrich.com
Novel Enolate Transformations Exploring new reactions of the enolate form of the molecule. Could lead to the development of new asymmetric functionalization methods.

Advanced Applications in Optoelectronic and Biological Materials

The unique structure of this compound makes it a promising building block for advanced materials with tailored properties for optoelectronic and biological applications.

Optoelectronic Materials: The electron-withdrawing nature of the dicarbonyl moiety can be harnessed to create novel organic electronic materials. Future research could investigate the incorporation of this compound derivatives into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Biological Materials: The biocompatibility and reactivity of related compounds suggest potential applications in biomaterials science. nih.gov For instance, this compound could be used as a cross-linking agent to form biodegradable hydrogels for tissue engineering and drug delivery. google.comgoogle.comacs.org Its derivatives could also be explored for their potential as quorum-sensing inhibitors or antibacterial agents. mdpi.com

Application AreaRole of this compoundPotential Impact
Organic Electronics As a monomer or precursor for electron-deficient conjugated materials.Development of new materials for more efficient solar cells, displays, and sensors.
Biodegradable Polymers Building block for polyesters and other degradable polymers.Creation of environmentally friendly plastics and materials for medical implants.
Hydrogels Cross-linking agent for forming biocompatible and biodegradable hydrogels. google.comgoogle.comAdvanced drug delivery systems and scaffolds for tissue regeneration. nih.gov
Bioactive Molecules Precursor for synthesizing compounds with potential antibacterial or anticancer properties. mdpi.comnih.govDiscovery of new therapeutic agents.

Integration with High-Throughput and Automated Synthesis Platforms

To accelerate the discovery of new reactions and applications for this compound, its synthesis and screening must be integrated with modern automation technologies.

High-Throughput Synthesis and Screening: Automated platforms can rapidly synthesize and test libraries of this compound derivatives, accelerating the discovery of new materials and catalysts. rsc.orgtaylorfrancis.comjhu.edu This approach allows for the systematic exploration of a wide range of reaction conditions and substituents. mdpi.com

Automated Synthesis Platforms: Robotic systems and flow chemistry setups can automate the entire synthesis process, from reagent dispensing to purification and analysis. sigmaaldrich.comresearchgate.net This not only increases efficiency and reproducibility but also allows researchers to focus on experimental design and data analysis. sigmaaldrich.com

Machine Learning and AI: The vast amounts of data generated from high-throughput experiments can be analyzed using machine learning algorithms to predict reaction outcomes, optimize reaction conditions, and even propose novel reaction pathways. dtu.dkresearchgate.netrsc.org This data-driven approach will be instrumental in guiding future research on this compound.

TechnologyApplication to this compound ResearchBenefits
High-Throughput Synthesis Rapid generation of derivative libraries for screening in materials science and catalysis. rsc.orgjhu.eduAccelerated discovery of new compounds with desired properties.
Automated Flow Chemistry Continuous, automated production and optimization of synthesis. researchgate.netsigmaaldrich.comIncreased efficiency, safety, scalability, and reproducibility. europa.eu
Robotic Synthesis Platforms Automated execution of complex, multi-step synthetic sequences. sigmaaldrich.comFrees up researcher time for higher-level tasks and reduces human error.
Machine Learning/AI Predictive modeling of reaction outcomes and discovery of novel synthetic routes. dtu.dkrsc.orgMore efficient use of resources and faster innovation cycles.

Q & A

Q. What are the recommended safety protocols for handling Diethyl dioxobutanedioate in laboratory settings?

  • Methodological Answer: Always wear nitrile gloves, lab coats, and safety goggles when handling the compound. Use a fume hood to avoid inhalation of vapors or dust, as it may cause respiratory irritation . Store in airtight containers away from heat sources (e.g., below 25°C) to prevent decomposition . In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and seek medical attention .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

  • Methodological Answer: Use esterification reactions under anhydrous conditions with a catalytic acid (e.g., sulfuric acid) and monitor progress via thin-layer chromatography (TLC). Purify the product via fractional distillation or recrystallization in ethanol. Validate purity using melting point analysis and high-performance liquid chromatography (HPLC) . Ensure solvent removal under reduced pressure to avoid thermal degradation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer: FTIR spectroscopy identifies carbonyl (C=O) and ester (C-O) functional groups; compare peaks to reference spectra (e.g., 1740 cm⁻¹ for ester C=O) . ¹H/¹³C NMR resolves ester methyl/methylene groups and the dioxobutanedioate backbone. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ~216.04 g/mol) and fragmentation patterns. Cross-validate results with elemental analysis for stoichiometric confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) to assess decomposition pathways . Compare degradation onset temperatures across studies and verify experimental parameters (e.g., heating rate, sample mass). If discrepancies persist, replicate experiments using standardized protocols and report uncertainties (e.g., ±2°C instrument error) .

Q. What strategies are effective for studying the reactivity of this compound in multi-step organic syntheses?

  • Methodological Answer: Design kinetic studies under varying temperatures and solvent polarities (e.g., DMSO vs. THF) to assess nucleophilic acyl substitution rates. Use in-situ monitoring (e.g., UV-Vis spectroscopy) to track intermediate formation. For mechanistic insights, employ isotopic labeling (e.g., ¹⁸O in carbonyl groups) or computational modeling (DFT) to map reaction pathways .

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer: Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C. Sample aliquots at timed intervals and quantify degradation products via HPLC or GC-MS. Use Arrhenius plots to extrapolate shelf-life under storage conditions. Control for autocatalysis by including antioxidants (e.g., BHT) in parallel trials .

Q. What advanced analytical approaches can resolve ambiguities in crystallographic data for this compound derivatives?

  • Methodological Answer: Employ single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution structures. For polymorphic forms, pair powder XRD with solid-state NMR to distinguish packing motifs. Validate computational models (e.g., Hirshfeld surface analysis) against experimental data to resolve bond-length discrepancies .

Data Analysis & Experimental Design

Q. How can researchers address low reproducibility in this compound synthesis yields?

  • Methodological Answer: Standardize reagent quality (e.g., anhydrous solvents, >99% purity starting materials) and reaction conditions (e.g., inert atmosphere). Document batch-specific variables (e.g., stirring speed, humidity). Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) and optimize robustness .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies involving this compound?

  • Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal data, mixed-effects models account for intra-subject variability. Report confidence intervals and effect sizes to contextualize biological significance .

Contradiction Management

Q. How should researchers reconcile conflicting reports on the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer:
    Re-evaluate reaction conditions (e.g., solvent, chiral ligands) from cited studies. Conduct kinetic resolution experiments with enantiopure substrates and compare enantiomeric excess (ee) via chiral GC or HPLC. Publish raw data and calibration curves to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.